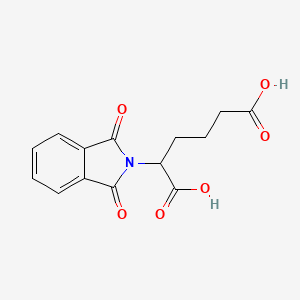

2-Phthalimidoadipic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13NO6 |

|---|---|

Molecular Weight |

291.26 g/mol |

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)hexanedioic acid |

InChI |

InChI=1S/C14H13NO6/c16-11(17)7-3-6-10(14(20)21)15-12(18)8-4-1-2-5-9(8)13(15)19/h1-2,4-5,10H,3,6-7H2,(H,16,17)(H,20,21) |

InChI Key |

WJNORNDVKYKEGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCCC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phthalimidoadipic Acid

Classical Synthetic Approaches

Classical methods for the synthesis of 2-phthalimidoadipic acid rely on well-established chemical transformations. These approaches are often straightforward and utilize readily available starting materials.

A primary and direct method for the synthesis of this compound involves the reaction of a suitable adipic acid precursor with a phthaloylating agent. The most common precursor is 2-aminoadipic acid. The direct condensation of 2-aminoadipic acid with phthalic anhydride (B1165640) is a widely employed method for the preparation of N-phthaloyl amino acids. nih.govosi.lv This reaction is typically carried out by heating the two reactants, often in a solvent such as glacial acetic acid or by solvent-free fusion under reduced pressure. nih.govosi.lv The reaction proceeds through the formation of an intermediate phthalamic acid, which then undergoes cyclodehydration to form the stable phthalimide (B116566) ring.

| Starting Material | Reagent | General Conditions | Product |

| 2-Aminoadipic acid | Phthalic anhydride | Heating, solvent (e.g., acetic acid) or solvent-free | This compound |

| 2-Bromoadipic acid | Potassium phthalimide | Heating, polar aprotic solvent | This compound |

In some instances, a multi-step synthetic sequence may be preferable, particularly when aiming for specific substitution patterns or when starting from more complex precursors. One potential multi-step approach involves the Arndt-Eistert homologation. organic-chemistry.orgwikipedia.orgresearchgate.netscribd.comuwindsor.ca This reaction sequence allows for the extension of a carboxylic acid by a single methylene (B1212753) group. For example, a suitably protected derivative of glutamic acid could be converted to its acid chloride, which is then reacted with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water, would yield the homologated carboxylic acid, which in this case would be a protected form of 2-aminoadipic acid that could then be phthaloylated.

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions and the choice of reagents. For direct phthaloylation, optimization studies have explored various solvents, temperatures, and reaction times to maximize yield and purity. For instance, carrying out the reaction under reduced pressure can facilitate the removal of the water byproduct, driving the equilibrium towards the formation of the phthalimide. nih.gov Microwave-assisted synthesis has also emerged as a technique to accelerate the reaction and improve yields in the preparation of N-phthaloyl amino acids. researchgate.net

In the Gabriel synthesis, the choice of solvent is crucial, with polar aprotic solvents generally favoring the nucleophilic substitution reaction. The nature of the leaving group on the adipic acid precursor (e.g., bromide vs. iodide) can also impact the reaction rate.

Stereoselective Synthesis of this compound Isomers

As 2-aminoadipic acid is a chiral molecule, the synthesis of enantiomerically pure this compound is often a primary objective, especially for biological applications. Stereoselective synthesis aims to control the formation of a specific stereoisomer.

Enantioselective synthesis of this compound can be approached by employing chiral catalysts that can differentiate between the two enantiotopic faces of a prochiral substrate. While specific examples for this compound are not extensively documented, general methodologies for the enantioselective synthesis of α-amino acids can be adapted. These methods often involve the asymmetric hydrogenation of a dehydroamino acid precursor or the use of chiral phase-transfer catalysts in alkylation reactions.

Diastereoselective synthesis often relies on the use of a chiral auxiliary. osi.lvresearchgate.netnih.govresearchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed. For the synthesis of this compound, a chiral glycine enolate equivalent bearing a chiral auxiliary could be alkylated with a suitable four-carbon electrophile. The steric hindrance provided by the auxiliary would favor the approach of the electrophile from one direction, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary and phthaloylation of the amino group would yield the desired enantiomer of this compound. Phthaloyl-protected amino acids themselves can also be used as chiral auxiliaries to direct the stereochemistry of reactions, such as in asymmetric Mannich reactions. scribd.com

Resolution Techniques for Racemic Mixtures

The synthesis of this compound typically results in a racemic mixture, which is a 50:50 combination of its two enantiomers. Because these mirror-image isomers can have different biological activities, their separation, a process known as chiral resolution, is crucial. libretexts.org Enantiomers share identical physical properties like solubility and melting point, making direct separation challenging. libretexts.org

The most prevalent method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This involves reacting the racemic acid with an enantiomerically pure chiral base. The resulting products are diastereomers, which have different physical properties and can be separated by conventional methods like fractional crystallization. libretexts.orgwikipedia.org After separation, the addition of a strong acid or base liberates the pure enantiomer from the resolving agent. wikipedia.org

Commonly used chiral resolving agents for acids include naturally occurring alkaloids and synthetic amines.

| Chiral Resolving Agent | Class | Principle of Separation |

|---|---|---|

| Brucine | Alkaloid Base | Forms diastereomeric salts with differing solubilities, allowing for separation via fractional crystallization. libretexts.org |

| Quinine | Alkaloid Base | Similar to brucine, forms separable diastereomeric salts. libretexts.org |

| Strychnine | Alkaloid Base | Used for its ability to form crystalline salts with carboxylic acids, facilitating separation. libretexts.org |

| (R)-1-Phenylethanamine | Synthetic Amine | A synthetic chiral amine that forms diastereomeric salts, which can be resolved by crystallization. libretexts.org |

| (+)-Tartaric acid | Chiral Acid | While an acid itself, it can be used to resolve racemic bases, illustrating the general principle of using chiral reagents. libretexts.org |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govsphinxsai.com This involves innovating in areas such as solvent use and catalysis.

Solvent-Free Reactions and Alternative Solvents

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. One approach is the use of solvent-free or solid-state reactions. For the synthesis of phthalimides, this could involve grinding or fusing solid reactants, such as 2-aminoadipic acid and phthalic anhydride, potentially with a solid base catalyst, thereby eliminating the need for a solvent entirely. ekb.eg

When a solvent is necessary, green alternatives to conventional organic solvents are preferred. mdpi.com

| Solvent Type | Example | Advantages in Green Synthesis |

|---|---|---|

| Water | H₂O | Non-toxic, non-flammable, and readily available. Its use can be challenging for non-polar reactants but is highly desirable. mdpi.com |

| Supercritical Fluids | Supercritical CO₂ | Non-toxic and non-flammable. Its properties can be tuned with pressure and temperature, and it is easily removed from the product. mdpi.com |

| Ionic Liquids (ILs) | [MIM(CH₂)₄SO₃H]I | Have low vapor pressure, reducing air pollution. They can also act as both solvent and catalyst and are often recyclable. nih.govd-nb.inforesearchgate.net |

| Deep Eutectic Solvents (DES) | MTPPBr-PHTH | A mixture of methyltriphenylphosphonium bromide and phthalic acid can form a DES, which can act as a recyclable acid catalyst in solvent-free conditions. nih.gov |

Catalyst Development for Enhanced Sustainability

Catalysts are fundamental to green chemistry as they allow reactions to proceed with higher atom economy, lower energy consumption, and greater selectivity, which minimizes waste. mdpi.com For a synthesis related to this compound, catalyst development could focus on several areas. For instance, in the production of the precursor adipic acid, green routes have been developed using catalysts that work with aqueous hydrogen peroxide instead of nitric acid, avoiding the emission of nitrous oxide, a potent greenhouse gas. rsc.org

Sustainable catalytic systems for related transformations often involve recyclable heterogeneous catalysts or highly efficient homogeneous catalysts.

| Catalyst Type | Example System | Potential Application and Sustainability Benefit |

|---|---|---|

| Heterogeneous Metal Catalyst | Ru/Al₂O₃ | Used in the hydrogenation of biomass-derived furan compounds to produce adipic acid. nih.govd-nb.inforesearchgate.net These catalysts are often recyclable and economically viable. nih.govd-nb.info |

| Heterogeneous Acid Catalyst | Niobic Acid (Nb₂O₅·xH₂O) | Solid acid catalysts like niobic acid-supported platinum can facilitate the conversion of biomass derivatives to adipic acid, avoiding corrosive liquid acids. d-nb.info |

| Organocatalysts | Chiral Phosphoramides | Used for enantioselective synthesis, which is a key green principle. clockss.orgcrossref.org They avoid the use of potentially toxic heavy metals. |

| Biocatalysts | Enzymes | Enzymes operate under mild conditions (temperature, pH) in aqueous media and offer high selectivity, reducing byproducts and energy use. |

Isolation and Purification Protocols for Research Applications

Following synthesis, a robust protocol for the isolation and purification of this compound is essential to obtain a product of sufficient purity for research applications. The specific steps depend on the reaction conditions and the physical properties of the compound.

| Step | Technique | Description and Purpose |

|---|---|---|

| 1. Initial Isolation | Filtration or Extraction | If the product precipitates from the reaction mixture, it is collected by filtration. If it is soluble, it is typically extracted from the aqueous phase using an organic solvent, followed by drying and evaporation of the solvent. |

| 2. Primary Purification | Recrystallization | The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the compound crystallizes out, leaving impurities dissolved in the solvent. The choice of solvent is critical for obtaining high purity and yield. |

| 3. Advanced Purification | Column Chromatography | For separating mixtures that are difficult to resolve by recrystallization, silica gel column chromatography is used. The sample is passed through a column of silica, and components are separated based on their differential adsorption to the stationary phase. |

| 4. Purity Assessment | Melting Point, TLC, Spectroscopy | The purity of the final product is confirmed by measuring its melting point (a sharp melting range indicates high purity), using thin-layer chromatography (TLC) to check for impurities, and employing spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its chemical structure and purity. |

Chemical Reactivity and Derivatization Studies of 2 Phthalimidoadipic Acid

Transformations Involving the Phthalimido Moiety

The phthalimido group, a key feature of 2-phthalimidoadipic acid, serves as a masked primary amine. Its reactivity is centered around the imide nitrogen and the aromatic ring.

Nucleophilic Reactions at the Imide Nitrogen

The nitrogen atom within the phthalimide (B116566) structure is generally not nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl groups. masterorganicchemistry.com However, deprotonation of the N-H group can generate a potent nucleophile. masterorganicchemistry.com Strong bases can abstract the acidic proton of the imide, creating a phthalimide anion that can participate in nucleophilic substitution reactions. masterorganicchemistry.com This anion can react with electrophiles, although this pathway is less common for derivatization compared to reactions involving the carboxylic acid groups.

While direct SN2 reactions at an amide nitrogen are typically challenging, recent advances have shown that with appropriate leaving groups, such as a sulfonate, nucleophilic substitution at the nitrogen can occur, leading to N-N bond formation. nih.gov This suggests potential, albeit likely complex, pathways for modifying the imide nitrogen of this compound.

Hydrolysis and Ring-Opening Reactions of the Imide

The phthalimido group can be cleaved to unmask the primary amine through hydrolysis. This reaction can be performed under acidic or basic conditions. organic-chemistry.orgyoutube.com

Acidic Hydrolysis: Treatment with strong acids, such as aqueous HCl or H₂SO₄, followed by heating, can break the imide bonds to yield phthalic acid and the corresponding primary amine. youtube.com

Basic Hydrolysis: Saponification with a strong base like sodium hydroxide, followed by acidification, also results in the formation of the primary amine and phthalic acid salts. libretexts.org

Hydrazinolysis: A milder and often more efficient method for cleaving the phthalimide is the Ing-Manske procedure, which involves reacting the phthalimide with hydrazine (B178648) (N₂H₄). masterorganicchemistry.com This reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons, leading to the formation of a stable cyclic hydrazide (phthalhydrazide) and the desired primary amine. masterorganicchemistry.com

The rate and extent of these ring-opening reactions are influenced by factors such as pH and temperature. nih.govnasa.gov For instance, the hydrolysis of similar cyclic imide structures is known to be pH-dependent. nih.gov

Functionalization of the Aromatic Ring

The benzene (B151609) ring of the phthalimido group can undergo electrophilic aromatic substitution reactions, although the two carbonyl groups are deactivating. This makes functionalization of the aromatic ring more challenging compared to unsubstituted benzene. However, under specific conditions, reactions such as nitration, halogenation, or sulfonation could potentially be achieved. organic-chemistry.org The position of substitution would be directed by the existing substituents.

Recent research has explored novel methods for aromatic functionalization, including catalytic systems for hydroxylation and other modifications. nih.govmdpi.comrsc.org For example, iron-based catalysts have been used for the hydroxylation of aromatic rings under mild conditions. rsc.org While not specifically documented for this compound, these advanced methods could offer potential routes for modifying its aromatic moiety.

Reactions of the Carboxylic Acid Functionalities

The two carboxylic acid groups of this compound are primary sites for derivatization, allowing for the formation of esters, amides, and other acid derivatives. msu.edu

Esterification Reactions and Diester Formation

The carboxylic acid groups can be converted to esters through reaction with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orglibretexts.orgbyjus.comausetute.com.au This reaction is reversible and often requires forcing conditions, such as the removal of water, to drive it to completion. msu.edulibretexts.org

Given the presence of two carboxylic acid groups, both mono- and di-esters can be formed. The reaction with an excess of alcohol under appropriate conditions will lead to the formation of the corresponding diester. For example, reaction with ethanol (B145695) would yield diethyl 2-phthalimidoadipate. acs.orgdatapdf.com

Table 1: Examples of Esterification Reactions

| Reactant (Alcohol) | Product (Ester) | Catalyst |

| Methanol (B129727) | Dimethyl 2-phthalimidoadipate | H₂SO₄ |

| Ethanol | Diethyl 2-phthalimidoadipate | HCl |

| Propanol | Dipropyl 2-phthalimidoadipate | H₂SO₄ |

This table presents hypothetical esterification products of this compound based on general principles of esterification.

Various catalysts can be employed for esterification, including strong mineral acids, Lewis acids, and solid-supported acid catalysts. organic-chemistry.org The choice of catalyst and reaction conditions can influence the yield and selectivity of the esterification process.

Amidation and Peptide Coupling Reactions

The carboxylic acid groups of this compound can react with amines to form amides. The direct reaction is often inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. khanacademy.orglibretexts.org Therefore, the carboxylic acid groups typically need to be "activated" first. fishersci.itmychemblog.com

Common methods for amide bond formation include:

Conversion to Acyl Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acids to the more reactive acyl chlorides. libretexts.orglibretexts.orgfishersci.it These acyl chlorides then readily react with amines to form the corresponding amides. fishersci.it

Use of Coupling Reagents: A wide variety of coupling reagents, developed extensively for peptide synthesis, can be used to facilitate amide bond formation. researchgate.netpeptide.com These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive intermediate that is then attacked by the amine. khanacademy.orgfishersci.itpeptide.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to suppress side reactions and reduce racemization. peptide.com

The use of these methods allows for the coupling of this compound with various amines or amino acid esters, providing a pathway to synthesize peptide-like structures or other complex amides. lifetein.com

Table 2: Common Coupling Reagents for Amidation

| Coupling Reagent | Abbreviation | Byproduct |

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) |

| Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Water-soluble urea |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Tetramethylurea |

| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HATU | Tetramethylurea |

This table lists common coupling reagents used in amide bond formation. peptide.com

Reduction and Oxidation Reactions of the Carboxyl Groups

The reactivity of this compound is significantly influenced by its two carboxyl groups. These functional groups can undergo both reduction and oxidation under specific chemical conditions, leading to a variety of derivatives.

Reduction Reactions

The carboxyl groups of this compound are at a relatively high oxidation state and can be reduced to primary alcohols. libretexts.orgmsu.edu This transformation typically requires powerful reducing agents, as milder reagents are often ineffective.

With Strong Hydride Reagents: Potent reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to 1º-alcohols. libretexts.orglibretexts.orgbritannica.com The reaction proceeds through the addition of a hydride ion to the carbonyl carbon. libretexts.org An aldehyde is formed as a transient intermediate, but it cannot be isolated as it is more reactive than the starting carboxylic acid and is immediately reduced further. libretexts.orgsavemyexams.com Borane (BH₃) is another reagent that can effectively reduce carboxylic acids. libretexts.orgbritannica.com When applied to this compound, both carboxyl groups would be reduced to yield 2-phthalimidohexane-1,6-diol.

With Mild Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.orglibretexts.org Therefore, it would not be an effective reagent for the reduction of the carboxyl groups in this compound.

Table 1: Reduction of this compound

| Reagent | Product | Reaction Type |

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | 2-Phthalimidohexane-1,6-diol | Complete reduction |

| Borane (BH₃) | 2-Phthalimidohexane-1,6-diol | Complete reduction |

| Sodium Borohydride (NaBH₄) | No reaction | Insufficient reactivity |

Oxidation Reactions

The carboxyl carbon in a carboxylic acid is already in a high oxidation state. msu.edupressbooks.publibretexts.org Consequently, further oxidation often results in the loss of the carboxyl group as carbon dioxide (CO₂), a process known as decarboxylation. libretexts.orgmsu.eduquora.com

Hunsdiecker Reaction: A notable example of oxidative decarboxylation is the Hunsdiecker reaction. libretexts.orgbritannica.com This process involves converting the carboxylic acid to its silver salt, which is then treated with a halogen like bromine. This transforms the carboxylate into an acyl hypohalite, which, upon heating or exposure to light, undergoes homolytic cleavage and decarboxylation to form an alkyl halide. libretexts.orgmsu.edubritannica.com Applying this to this compound could potentially lead to a bis-decarboxylation and bromination, although controlling the reaction at a specific carboxyl group would be challenging.

Table 2: Potential Oxidative Decarboxylation of this compound

| Reaction Name | Reagents | Potential Product (at one carboxyl group) |

| Hunsdiecker Reaction | 1. Silver Salt Formation 2. Bromine (Br₂) | 5-Bromo-2-phthalimidopentanoic acid |

Formation of Acid Halides and Anhydrides

The carboxyl groups of this compound can be readily converted into more reactive derivatives such as acid halides and anhydrides, which serve as versatile intermediates in organic synthesis.

Formation of Acid Halides

Acid halides are among the most reactive carboxylic acid derivatives. libretexts.org They are typically prepared by treating the carboxylic acid with specific halogenating agents.

Acid Chlorides: The most common method for synthesizing acid chlorides is the reaction of a carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgchemguide.co.uk The reaction converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.org For this compound, both carboxyl groups would react to form 2-phthalimidoadipoyl dichloride. Phosphorus(V) chloride (PCl₅) can also be used. chemguide.co.uk

Acid Bromides: Acid bromides can be prepared in an analogous manner using phosphorus tribromide (PBr₃). libretexts.orglibretexts.org

Table 3: Synthesis of Acid Halides from this compound

| Target Derivative | Reagent(s) | Product |

| Diacyl Chloride | Thionyl Chloride (SOCl₂) | 2-Phthalimidoadipoyl dichloride |

| Diacyl Chloride | Phosphorus(V) Chloride (PCl₅) | 2-Phthalimidoadipoyl dichloride |

| Diacyl Bromide | Phosphorus Tribromide (PBr₃) | 2-Phthalimidoadipoyl dibromide |

Formation of Acid Anhydrides

Acid anhydrides are compounds containing two acyl groups linked by an oxygen atom. turito.comwikipedia.org They can be formed from this compound through several pathways.

Intermolecular Anhydride (B1165640) (Polyanhydride): Heating dicarboxylic acids can lead to the removal of water and the formation of polymeric anhydrides, especially with longer chain diacids. turito.comgoogle.com

Intramolecular Anhydride (Cyclic Anhydride): Dicarboxylic acids that can form a stable five- or six-membered ring often yield cyclic anhydrides upon heating. Given the adipic acid backbone, this compound could potentially form a seven-membered cyclic anhydride, which is generally less favorable than five- or six-membered rings but still possible.

From Acid Halides: A more controlled method for anhydride synthesis is the reaction of an acid chloride with a carboxylate salt. pressbooks.pub This can be used to form both symmetrical and unsymmetrical (mixed) anhydrides.

Table 4: Potential Anhydride Formation from this compound

| Anhydride Type | Method | Description |

| Cyclic Anhydride | Dehydration (heating) | Intramolecular reaction to form a seven-membered ring. |

| Polymeric Anhydride | Dehydration (heating) | Intermolecular reaction forming a polymer chain. google.com |

| Mixed Anhydride | Reaction with another acid chloride (e.g., acetyl chloride) | Forms an unsymmetrical anhydride, such as 2-Phthalimidoadipic acetic anhydride. thieme-connect.de |

Stereochemical Integrity in Chemical Transformations

A critical aspect of the chemistry of this compound is the presence of a stereocenter at the C-2 position (the α-carbon). The preservation of the stereochemical configuration at this center during chemical reactions is crucial, particularly in the synthesis of enantiomerically pure compounds.

A stereospecific reaction is one where different stereoisomeric reactants lead to different stereoisomeric products. wikipedia.org For many transformations of this compound, maintaining the stereochemical integrity is paramount.

Reactions at the Carboxyl Groups: Most of the reactions discussed, such as reduction with LiAlH₄ or conversion to acid halides with SOCl₂, occur at the carboxyl carbons, which are distant from the C-2 stereocenter. These reactions generally proceed without affecting the configuration of the stereocenter, meaning that if one starts with (R)-2-Phthalimidoadipic acid, the resulting diol or diacyl chloride will also have the (R)-configuration.

Potential for Racemization: While the aforementioned reactions are unlikely to cause racemization, conditions that could promote the formation of an enol or enolate at the α-position could compromise stereochemical integrity. Such conditions are typically not employed for standard carboxyl group derivatizations but must be considered when planning multi-step syntheses.

Synthetic Precedent: The synthesis of stereoisomers of 2,5-diaminoadipic acid, which proceeds through intermediates like methyl 2,5-diphthalimidoadipate, highlights the importance of controlling stereochemistry in this class of compounds. researchgate.net These syntheses rely on reactions that preserve the stereochemical integrity of the starting materials. researchgate.net

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates most of the atoms of the starting materials. beilstein-journals.orgtcichemicals.com The presence of two carboxylic acid groups makes this compound a suitable candidate for incorporation into certain MCRs, particularly those that utilize a carboxylic acid as one of the components.

Ugi and Passerini Reactions: The Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction are prominent MCRs that utilize a carboxylic acid. The Ugi reaction combines a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide to produce an α-acylamino amide. organic-chemistry.orgbeilstein-journals.org The Passerini reaction is similar but involves a carboxylic acid, an aldehyde (or ketone), and an isocyanide.

Application to this compound: this compound can serve as the dicarboxylic acid component in these reactions. By reacting it with one equivalent of the other components, it is possible to selectively functionalize one of the two carboxyl groups. rug.nl This approach generates molecular complexity rapidly and leaves the second carboxyl group available for subsequent transformations, such as cyclization or further derivatization. This strategy allows for the creation of diverse molecular scaffolds from a single starting material. beilstein-journals.orgrug.nl

Table 5: Hypothetical Ugi Reaction with this compound

| MCR Type | Reactants | Potential Product Structure |

| Ugi Four-Component Reaction (Ugi-4CR) | 1. This compound 2. An amine (e.g., Benzylamine) 3. An aldehyde (e.g., Isobutyraldehyde) 4. An isocyanide (e.g., tert-Butyl isocyanide) | A complex α-acylamino amide attached to one end of the adipic acid backbone, with a free carboxylic acid at the other end. |

Advanced Analytical and Spectroscopic Characterization for Research Purity and Structure

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-Phthalimidoadipic acid, providing detailed information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The protons on the phthalimide (B116566) group would likely appear as a multiplet in the aromatic region (around 7.7-7.9 ppm). The single proton on the alpha-carbon of the adipic acid backbone (C2), being adjacent to the electron-withdrawing phthalimide group and a carboxylic acid, would be shifted downfield. The remaining methylene (B1212753) protons of the adipic acid chain would exhibit complex multiplets in the aliphatic region (generally 1.5-2.5 ppm). The acidic protons of the two carboxyl groups would appear as broad singlets at a significantly downfield chemical shift, which can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbons of the phthalimide group and the two carboxylic acid groups would resonate at the most downfield positions (typically >165 ppm). The aromatic carbons of the phthalimide ring would appear in the 120-140 ppm range. The alpha-carbon of the adipic acid chain attached to the nitrogen would be found at a distinct chemical shift, followed by the signals for the other methylene carbons in the aliphatic region (around 20-40 ppm).

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between adjacent protons, helping to assign the signals of the adipic acid chain. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, confirming the assignments made from the ¹H and ¹³C spectra.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phthalimide Aromatic Protons | 7.7 - 7.9 (multiplet) | 120 - 140 |

| Phthalimide Carbonyl Carbons | - | >168 |

| Adipic Acid C2-H | Downfield multiplet | ~50-60 |

| Adipic Acid Methylene Protons | 1.5 - 2.5 (multiplets) | 20 - 40 |

| Carboxylic Acid Protons | Broad singlet, downfield | - |

| Carboxylic Acid Carbons | - | >170 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, IR and Raman, are used to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid groups. Strong, sharp peaks corresponding to the carbonyl (C=O) stretching vibrations would be prominent. The two carbonyl groups of the imide would likely appear as two distinct bands around 1700-1780 cm⁻¹, while the carbonyls of the carboxylic acids would be observed around 1700-1725 cm⁻¹. C-N stretching and C-H stretching and bending vibrations would also be present in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic C=C stretching vibrations from the phthalimide ring would be clearly visible. The symmetric stretching of the carbonyl groups may also be observed.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | - |

| C=O (Imide) | 1700 - 1780 (two bands) | Observable |

| C=O (Carboxylic Acid) | 1700 - 1725 | Observable |

| C-H (Aromatic/Aliphatic) | 2850 - 3100 | 2850 - 3100 |

| C=C (Aromatic) | ~1600 | Strong signal ~1600 |

| C-N Stretch | 1000 - 1350 | Observable |

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for determining the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, the exact molecular formula can be confirmed. Fragmentation patterns observed in the mass spectrum would also offer structural information, such as the loss of CO₂, H₂O, or cleavage of the adipic acid chain, which would further support the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which dictate the crystal packing.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from any impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. A reversed-phase HPLC method would likely be developed, using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol), run in either an isocratic or gradient mode. Detection would most likely be achieved using a UV detector, as the phthalimide group contains a strong chromophore. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions, and the peak area would be proportional to its concentration. The presence of any additional peaks would indicate impurities. Method validation would be necessary to ensure linearity, accuracy, and precision for quantitative analysis.

Interactive Data Table: General HPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., phosphate) |

| Detection | UV (wavelength based on UV-Vis spectrum) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying compounds in a sample. However, direct GC-MS analysis of this compound is impractical due to its low volatility and high polarity, stemming from its two carboxylic acid groups. To overcome this limitation, the compound must first be converted into a more volatile derivative. mdpi.com This process, known as derivatization, typically involves the esterification of the carboxylic acid functional groups. ifremer.fr

A common method is the formation of methyl esters by reaction with an agent like diazomethane (B1218177) or by heating with methanol (B129727) in the presence of an acid catalyst. mdpi.com Alternatively, silylation agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups, yielding volatile TMS esters. nih.govresearchgate.net

Once derivatized, the sample is injected into the gas chromatograph. The volatile derivative of this compound is vaporized and carried by an inert gas through a capillary column. mdpi.com Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. As the separated derivative elutes from the column, it enters the mass spectrometer, which ionizes the molecule and fragments it into characteristic patterns. ifremer.fr The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous structural confirmation by matching fragmentation patterns with known databases or by interpretation. researchgate.net This technique is highly sensitive and can be used to detect trace amounts of impurities. nih.govresearchgate.net

Table 1: Illustrative GC-MS Parameters for the Analysis of Bis(trimethylsilyl) 2-Phthalimidoadipate

| Parameter | Condition |

|---|---|

| GC System | Agilent 6890 or similar |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 260 °C |

| Oven Program | Initial 150 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |

| MS System | Agilent 5973N or similar |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | m/z 40-550 |

| Transfer Line Temp | 280 °C |

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the alpha-carbon of the adipic acid backbone, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. iapc-obp.com These enantiomers often exhibit different biological activities, making it crucial to separate and quantify them, a process known as determining the enantiomeric excess (ee). heraldopenaccess.ussygnaturediscovery.com Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for this purpose. nih.govwvu.edu

The separation relies on the use of a chiral stationary phase (CSP), which creates a chiral environment within the HPLC column. sygnaturediscovery.com The enantiomers of this compound form transient diastereomeric complexes with the CSP, and these complexes have different binding energies. iapc-obp.com This difference in interaction strength causes one enantiomer to travel through the column more slowly than the other, resulting in their separation. wvu.edu

For acidic compounds like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and anion-exchange type CSPs (e.g., quinine-based) are particularly effective. nih.govchiraltech.com The mobile phase, typically a mixture of an organic solvent like isopropanol (B130326) or acetonitrile and a buffered aqueous solution, is optimized to achieve the best resolution between the enantiomeric peaks. chromtech.net.au After separation, a detector (commonly a UV detector) measures the concentration of each eluting enantiomer. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers using the formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively. heraldopenaccess.us

Table 2: Representative Chiral HPLC Data for Enantiomeric Excess Determination

| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) | Percentage of Total Area (%) |

|---|---|---|---|

| (R)-2-Phthalimidoadipic acid | 12.5 | 1,852,500 | 97.5 |

| (S)-2-Phthalimidoadipic acid | 14.8 | 47,500 | 2.5 |

| Calculated Enantiomeric Excess (% ee) | 95.0% |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. This method serves as a crucial check for the purity of a synthesized sample and provides experimental verification of its empirical formula. For this compound (C₁₄H₁₅NO₆), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent atoms.

The analysis is typically performed using a CHN analyzer, where a small, precisely weighed amount of the sample is combusted at high temperatures in a stream of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and quantified by various detection methods. The mass percentages of carbon, hydrogen, and nitrogen in the original sample are then calculated from the amounts of these combustion products. The percentage of oxygen is usually determined by difference.

The experimentally determined percentages are then compared to the theoretically calculated values. For a pure compound, the experimental values are expected to be in close agreement with the theoretical values, typically within a margin of ±0.4%. A significant deviation would suggest the presence of impurities or an incorrect structural assignment.

Table 3: Elemental Analysis Data for this compound (C₁₄H₁₅NO₆)

| Element | Theoretical Mass % | Experimental Mass % | Difference (%) |

|---|---|---|---|

| Carbon (C) | 54.72 | 54.65 | -0.07 |

| Hydrogen (H) | 4.92 | 4.95 | +0.03 |

| Nitrogen (N) | 4.56 | 4.51 | -0.05 |

| Oxygen (O) | 35.80 | 35.89 | +0.09 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can predict a molecule's geometry, electronic distribution, and energy with a high degree of accuracy.

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure of molecules. DFT calculations for 2-Phthalimidoadipic acid would typically involve optimizing its molecular geometry to find the lowest energy arrangement of its atoms. This process reveals crucial information about bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is visualized through molecular orbital plots, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and electronic stability. For this compound, the phthalimide (B116566) group, with its electron-withdrawing characteristics, is expected to significantly influence the electronic landscape of the entire molecule.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is hypothetical and serves as an example of typical results from DFT calculations.

Due to the presence of several single bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable of these arrangements and to understand the energy barriers that separate them. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be generated.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations provide a way to explore how molecules interact with each other and with their environment over time. An MD simulation of this compound would typically involve placing the molecule in a simulation box, often with a solvent like water, and then calculating the forces between all the atoms to simulate their movement.

These simulations can reveal important information about intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of different molecules or between the molecule and solvent molecules. Understanding these interactions is crucial for predicting properties like solubility and how the molecule might bind to a biological target. The simulations can also shed light on the dynamic conformational changes the molecule undergoes in a solution.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its potential reactions. For instance, the reaction between phthalimide and 2-aminoadipic acid to form the target molecule could be modeled to understand the transition states and intermediates involved.

By calculating the energy profile of the reaction pathway, chemists can determine the activation energy, which is related to the reaction rate. This can help in optimizing reaction conditions to improve the yield and efficiency of the synthesis. Computational studies can also predict the regioselectivity and stereoselectivity of reactions involving this compound.

Prediction of Spectroscopic Parameters and Data Validation

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental results. For this compound, this would include:

NMR Spectroscopy: Calculation of nuclear magnetic shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts. These predicted spectra can be invaluable in interpreting experimental NMR data and in confirming the structure of the synthesized molecule.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, an IR spectrum can be predicted. The characteristic vibrational modes, such as the C=O stretches of the phthalimide and carboxylic acid groups, and the N-H and O-H stretches, can be identified and compared with experimental IR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of UV-visible light. This allows for the prediction of the UV-Vis absorption spectrum.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopy | Predicted Peak/Signal | Assignment |

| ¹H NMR (ppm) | 7.8-7.9 | Phthalimide aromatic protons |

| ¹³C NMR (ppm) | ~168 | Phthalimide carbonyl carbons |

| IR (cm⁻¹) | ~1710, ~1770 | C=O stretching (phthalimide) |

| UV-Vis (nm) | ~220, ~295 | π → π* transitions |

Note: This data is hypothetical and for illustrative purposes.

Structure-Property Relationship Studies within Derivative Series

By systematically modifying the structure of this compound and calculating the resulting changes in its properties, a structure-property relationship (SPR) can be established. For example, derivatives could be created by substituting different groups on the phthalimide ring or by esterifying one or both of the carboxylic acid groups.

Computational studies can then predict how these modifications affect properties such as electronic structure, lipophilicity, and reactivity. This information is crucial in the rational design of new molecules with desired properties. For instance, if the goal is to create a more soluble derivative, MD simulations could be used to predict the solubility of different modified structures in water. These theoretical predictions can help to prioritize which derivatives to synthesize and test experimentally, saving time and resources.

Q & A

Q. What computational strategies enhance the prediction of this compound’s reactivity or metabolic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculates reaction energetics and transition states, while molecular docking predicts interactions with biological targets (e.g., enzymes). For metabolic profiling, use tools like MetaCyc to map potential catabolic routes. Cross-validate predictions with in vitro assays (e.g., microsomal stability tests) .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies may stem from bioavailability or off-target effects. Conduct pharmacokinetic studies (plasma concentration-time curves) and tissue distribution assays. Use knockout models or siRNA silencing to isolate target pathways. Statistical methods like Bland-Altman plots can quantify agreement between datasets .

Q. What frameworks support the integration of this compound into multidisciplinary studies (e.g., materials science or neurochemistry)?

- Methodological Answer : Adopt a structured research protocol: define hypotheses (e.g., “this compound modulates polymer rigidity”), select cross-disciplinary assays (DSC for thermal properties, patch-clamp electrophysiology for neuronal effects), and use mixed-effects models to analyze clustered data. Transparently report limitations (e.g., sample heterogeneity) .

Methodological Best Practices

- Data Integrity : Maintain raw datasets (e.g., chromatograms, spectral peaks) in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Reporting : Disclose conflicts of interest and cite all synthetic protocols, including CAS registry numbers (e.g., 13147-57-4) for reproducibility .

- Collaborative Peer Review : Pre-submission consultations with analytical chemists and statisticians mitigate methodological flaws .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.